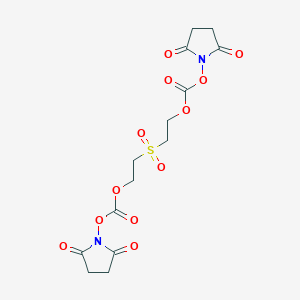
1,8-I-Aedans
Vue d'ensemble
Description
L’inhibiteur de MK2 III est un inhibiteur puissant et perméable aux cellules de la protéine kinase activée par la protéine kinase activée par le mitogène 2 (MK2). Ce composé est principalement utilisé en recherche pour étudier le rôle de la MK2 dans divers processus cellulaires, en particulier ceux liés à l’inflammation et aux réponses au stress .
Applications De Recherche Scientifique
MK2 Inhibitor III has several scientific research applications, including:
Chemistry: Used to study the role of MK2 in various chemical pathways and reactions.
Biology: Employed in research to understand the biological functions of MK2, particularly in stress and inflammatory responses.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases by inhibiting MK2 activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting MK2
Mécanisme D'action
L’inhibiteur de MK2 III exerce ses effets en se liant au site de liaison de l’ATP de la MK2, inhibant ainsi son activité de kinase. Cette inhibition empêche la phosphorylation des substrats en aval, qui sont impliqués dans divers processus cellulaires tels que l’inflammation et les réponses au stress. Les cibles moléculaires de l’inhibiteur de MK2 III comprennent la tristetraproline et d’autres protéines de liaison à l’ARN qui régulent la stabilité des ARNm codant pour les cytokines inflammatoires .
Analyse Biochimique
Biochemical Properties
1,8-I-Aedans plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its ability to form covalent bonds with thiol compounds and sulfhydryl groups . The nature of these interactions is largely covalent, resulting in the formation of stable derivatives .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with thiol compounds and sulfhydryl groups to form photo-stable covalent derivatives . This can lead to changes in the activity of enzymes and proteins, potentially influencing gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
It is known that this compound is sensitive to light, which can influence its stability and degradation .
Metabolic Pathways
Given its reactivity with thiol compounds and sulfhydryl groups, it may interact with enzymes or cofactors that contain these groups .
Transport and Distribution
Given its reactivity with thiol compounds and sulfhydryl groups, it may interact with transporters or binding proteins that contain these groups .
Subcellular Localization
Given its reactivity with thiol compounds and sulfhydryl groups, it may be localized to areas of the cell where these groups are abundant .
Méthodes De Préparation
La synthèse de l’inhibiteur de MK2 III implique plusieurs étapes, notamment la formation d’un composé pyrrolopyridinyl. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau pyrrolopyridinyl : Elle implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Fonctionnalisation : La structure du noyau est ensuite fonctionnalisée avec divers substituants pour améliorer son activité inhibitrice et sa perméabilité cellulaire.
Les méthodes de production industrielle de l’inhibiteur de MK2 III ne sont pas largement documentées, mais elles impliqueraient probablement une mise à l’échelle du processus de synthèse en laboratoire tout en assurant la cohérence et la pureté.
Analyse Des Réactions Chimiques
L’inhibiteur de MK2 III subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels de l’inhibiteur, modifiant potentiellement son activité.
Réduction : Les réactions de réduction peuvent également modifier les groupes fonctionnels, ce qui a un impact sur les propriétés de l’inhibiteur.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le peroxyde d’hydrogène, les agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
L’inhibiteur de MK2 III a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé pour étudier le rôle de la MK2 dans diverses voies et réactions chimiques.
Biologie : Employé en recherche pour comprendre les fonctions biologiques de la MK2, en particulier dans les réponses au stress et à l’inflammation.
Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires en inhibant l’activité de la MK2.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la MK2
Comparaison Avec Des Composés Similaires
L’inhibiteur de MK2 III est unique par sa grande puissance et sa sélectivité pour la MK2. Les composés similaires incluent :
CC-99677 : Un autre inhibiteur de MK2 qui est en cours de développement pour le traitement des maladies inflammatoires.
Inhibiteur de MK2 I : Un inhibiteur moins puissant de la MK2 avec des profils de sélectivité différents.
Inhibiteur de MK2 II : Un autre inhibiteur de MK2 avec des degrés variables de puissance et de sélectivité.
L’inhibiteur de MK2 III se distingue par sa grande sélectivité et sa puissance, ce qui en fait un outil précieux en recherche et dans les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
8-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O4S/c15-9-13(18)17-8-7-16-11-5-1-3-10-4-2-6-12(14(10)11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIHEEHLFMMPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCNC(=O)CI)C(=CC=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190422 | |
| Record name | 1,8-I-Aedans | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36930-64-0 | |
| Record name | 8-[[2-[(2-Iodoacetyl)amino]ethyl]amino]-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36930-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-I-Aedans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036930640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-I-Aedans | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-[[2-(iodoacetamido)ethyl]amino]naphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-I-AEDANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBX1N96U2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)
![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)


